5-(4-(diethylamino)phenyl)-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused tetracyclic system with a pyrimidine ring annulated to a tetrahydroquinoline scaffold. Key structural features include:
- Substituents: A 4-(diethylamino)phenyl group at position 5 and a methylthio (-SMe) group at position 2.
- Functional groups: Two carbonyl groups at positions 4 and 6, contributing to hydrogen-bonding interactions .
- Synthesis: Typically synthesized via multicomponent reactions involving 6-aminopyrimidinones, dimedone, and aromatic aldehydes under acidic or catalytic conditions .
Pyrimidoquinolines are renowned for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
5-[4-(diethylamino)phenyl]-2-methylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-4-26(5-2)14-11-9-13(10-12-14)17-18-15(7-6-8-16(18)27)23-20-19(17)21(28)25-22(24-20)29-3/h9-12,17H,4-8H2,1-3H3,(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPHQZQIZVFVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-(diethylamino)phenyl)-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a derivative of the pyrimidoquinoline class and has garnered attention for its diverse biological activities. This article details its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrimidoquinoline core with specific substitutions that influence its biological activity. The presence of the diethylamino group and the methylthio moiety are particularly notable for their potential roles in modulating pharmacokinetics and biological interactions.
1. Antifungal Activity
Research has demonstrated that related compounds within the pyrimidoquinoline series exhibit significant antifungal properties. For instance, a study identified an analog that showed effective antifungal activity against various Candida species with minimum inhibitory concentrations (MIC) ranging from 4-8 μg/mL . This suggests that structural modifications in this class can enhance antifungal efficacy.
2. Antibacterial Activity
The antibacterial potential of quinoline derivatives is well-documented. A comparative study highlighted that certain quinoline derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with results indicating enhanced effects due to specific structural modifications . While specific data on the compound is limited, the structural similarities suggest a potential for antibacterial activity.
3. Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer effects. The mechanism often involves inhibition of DNA synthesis and interference with cell division processes. The presence of the quinoline ring system in the compound may contribute to these activities through mechanisms such as free radical scavenging and modulation of gene expression .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in fungal and bacterial metabolism.
- DNA Interaction : The ability to intercalate into DNA has been noted for similar compounds, leading to disruption of replication processes.
- Receptor Modulation : The diethylamino group may enhance binding affinity to various biological receptors, influencing cellular signaling pathways.
Case Study 1: Antifungal Evaluation
A study evaluating the antifungal efficacy of related compounds demonstrated that specific substitutions on the pyrimidoquinoline scaffold significantly enhanced antifungal activity against Candida albicans and other pathogenic fungi. The findings suggested that modifications similar to those in the compound under discussion could yield promising antifungal agents .
Case Study 2: Antibacterial Screening
Another investigation screened a series of quinoline derivatives for antibacterial properties against multi-drug resistant strains. The results indicated that compounds with similar structural features to our compound exhibited promising activity against MRSA strains, highlighting their potential as therapeutic agents in combating resistant infections .
Summary Table of Biological Activities
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of pyrimidoquinoline derivatives. For example, compounds synthesized from the aforementioned reactions demonstrated significant antifungal activity against strains such as Candida dubliniensis and Candida albicans. The minimum inhibitory concentrations (MICs) ranged from 4 to 8 μg/mL, indicating promising efficacy in combating fungal infections .
Antimicrobial Properties
The antimicrobial activity of related compounds has also been explored. A study found that specific derivatives exhibited strong antibacterial effects against various pathogens. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways within the microorganisms .
Case Study 1: Antifungal Evaluation
In a recent evaluation of a series of pyrimidoquinoline derivatives, one particular compound demonstrated a high level of antifungal activity against multiple Candida species. The study utilized molecular modeling to elucidate the binding interactions at the active site of CYP51, a key enzyme in fungal sterol biosynthesis. This insight suggests a targeted approach for developing antifungal agents based on structural modifications of the parent compound .
Case Study 2: Synthesis and Structural Analysis
Another study focused on synthesizing various derivatives through a one-pot reaction involving dimedone and aldehydes using an eco-friendly catalyst. The resulting compounds were characterized using X-ray crystallography and NMR spectroscopy to confirm their structures. The synthesized compounds were then screened for biological activity, revealing several candidates with potent antimicrobial properties .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimidoquinolines are highly substituent-dependent. Below is a comparative table of key analogs:
Key Observations :
- Diethylamino Group: Enhances solubility in polar solvents compared to methylthio or chlorophenyl substituents, which are more lipophilic .
- Methylthio vs. Isopentylthio : The bulkier isopentylthio group in reduces cellular permeability but increases target specificity .
- Dimethyl vs. Tetramethyl Substitutions: 8,8-Dimethyl groups () stabilize the tetrahydroquinoline ring, improving metabolic stability .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via cyclocondensation and functionalization strategies. Key routes include:
- Route 1 (Conventional Cyclization): Reacting 4-(diethylamino)benzaldehyde with thiourea derivatives under acidic conditions to form the pyrimidoquinoline core. Subsequent methylation introduces the methylthio group .
- Route 2 (Ultrasound-Assisted Synthesis): Using Fe(DS)₃ (iron(III) dodecyl sulfate) as a combined Lewis acid-surfactant catalyst under sonication. This method reduces reaction time (30–60 min vs. 12–24 hours conventionally) and improves yields (72–85%) by enhancing mass transfer and regioselectivity .
Critical Parameters:
- Solvent System: Polar aprotic solvents (e.g., DMF) favor cyclization.
- Catalyst Loading: 5–10 mol% Fe(DS)₃ optimizes yield without side-product formation.
- Temperature: 80–100°C for conventional methods vs. room temperature under ultrasound.
Q. Table 1: Comparative Synthesis Data
| Method | Time (h) | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Conventional | 12–24 | 60–70 | H₂SO₄, DMF, 100°C | |
| Ultrasound-assisted | 0.5–1 | 72–85 | Fe(DS)₃, RT, H₂O/EtOH |
Q. How is structural characterization performed for this compound?
Methodological Answer: A multi-spectral approach is essential:
Q. Table 2: Representative NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Diethylamino (N(CH₂CH₃)₂) | 1.2–1.4 | Triplet | |
| Methylthio (SCH₃) | 2.5 | Singlet | |
| Tetrahydroquinoline (CH₂) | 3.3–3.7 | Multiplet |
Q. What biological activities are hypothesized for this compound?
Methodological Answer: While direct data on this compound is limited, structural analogs (e.g., pyrimido[4,5-b]quinolines) exhibit:
- Anticancer Activity: Inhibition of topoisomerase II and tubulin polymerization (IC₅₀: 2–10 μM in HeLa cells) .
- Antimicrobial Potential: Activity against S. aureus (MIC: 16 μg/mL) via membrane disruption .
Recommendation: Validate using in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial screening).
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict regioselectivity?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways. For example, simulate the cyclization step to predict regioselectivity between N1 and N3 positions .
- Machine Learning (ML): Train ML models on existing pyrimidoquinoline synthesis data to predict optimal solvents, catalysts, and temperatures. ICReDD’s workflow integrates experimental and computational data to accelerate reaction discovery .
Q. What experimental design strategies improve reaction optimization?
Methodological Answer:
- Factorial Design: Screen variables (e.g., catalyst loading, solvent ratio) using a 2³ factorial matrix to identify significant factors.
- Response Surface Methodology (RSM): Optimize yield and purity by modeling interactions between temperature, time, and catalyst concentration. For example, a Central Composite Design (CCD) reduced synthesis steps by 40% in analogous quinoline derivatives .
Q. Table 3: Example RSM Parameters
| Variable | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature (°C) | 70 | 110 | 85–95 |
| Catalyst (mol%) | 5 | 15 | 8–10 |
| Reaction Time (h) | 6 | 18 | 10–12 |
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Control variables (e.g., cell line passage number, serum concentration) to minimize variability.
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets. For example, discrepancies in IC₅₀ values for analogs may arise from differences in mitochondrial activity assays (MTT vs. resazurin) .
Q. How to achieve regioselectivity in derivative synthesis?
Methodological Answer:
- Catalyst Engineering: Fe(DS)₃ enhances regioselectivity by stabilizing intermediates via surfactant micelle formation. For example, ultrasound-assisted synthesis favors substitution at the 2-position over the 4-position (90:10 ratio) .
- Protecting Groups: Temporarily block reactive sites (e.g., using Boc groups on amines) to direct functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
